molecular formula C16H23NOSi B11847104 Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- CAS No. 159051-10-2

Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-

Cat. No.: B11847104
CAS No.: 159051-10-2
M. Wt: 273.44 g/mol
InChI Key: NLAFEMDXGUXPAV-UHFFFAOYSA-N
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Description

4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline is an organic compound characterized by the presence of a methoxy group, a triethylsilyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the reaction of 4-methoxyaniline with a triethylsilyl-substituted alkyne. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the triethylsilyl group. Common reagents used in this synthesis include triethylsilylacetylene and a suitable base such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and the triethylsilyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the triethylsilyl group in 4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline imparts unique properties to the compound, such as increased steric hindrance and altered electronic effects.

Properties

CAS No.

159051-10-2

Molecular Formula

C16H23NOSi

Molecular Weight

273.44 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-triethylsilylprop-2-yn-1-imine

InChI

InChI=1S/C16H23NOSi/c1-5-19(6-2,7-3)14-8-13-17-15-9-11-16(18-4)12-10-15/h9-13H,5-7H2,1-4H3

InChI Key

NLAFEMDXGUXPAV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CC=NC1=CC=C(C=C1)OC

Origin of Product

United States

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